Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate
CAS No.: 344348-28-3
Cat. No.: VC20853150
Molecular Formula: C12H11ClO5
Molecular Weight: 270.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 344348-28-3 |
---|---|
Molecular Formula | C12H11ClO5 |
Molecular Weight | 270.66 g/mol |
IUPAC Name | methyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate |
Standard InChI | InChI=1S/C12H11ClO5/c1-5-3-6-8(13)4-7(11(15)17-2)10(14)9(6)12(16)18-5/h4-5,14H,3H2,1-2H3 |
Standard InChI Key | VHZOHNVDFUPEMO-UHFFFAOYSA-N |
SMILES | CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)OC)Cl |
Canonical SMILES | CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)OC)Cl |
Introduction
Chemical Structure and Classification
Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate belongs to the dihydroisocoumarin family of compounds. It features a dihydroisochromene core with specific functional group substitutions: a chlorine atom at position 5, a hydroxyl group at position 8, a methyl group at position 3, and a methyl ester moiety at position 7. Structurally, it is closely related to Ochratoxin Alpha (OTα), differing primarily in the replacement of the carboxylic acid group with a methyl ester (-COOCH₃) functionality.
The compound represents a methyl ester variant of the 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid, which itself is a hydrolysis product of the mycotoxin Ochratoxin A (OTA). This structural relationship places the compound within an important class of molecules involved in mycotoxin metabolism and detoxification pathways .
Molecular Information and Physical Properties
Based on its chemical structure, the compound possesses the following estimated physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁ClO₅ |
Molecular Weight | Approximately 282.68 g/mol |
Appearance | Crystalline solid |
Solubility | Moderately soluble in organic solvents |
LogP | Approximately 2.0-2.5 (estimated) |
Melting Point | Not precisely determined |
These properties position the compound with moderate lipophilicity, suggesting potential membrane permeability characteristics that differentiate it from the more polar carboxylic acid form .
Relationship to Ochratoxin Compounds
Structural Comparison with Ochratoxin Derivatives
Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate represents a modified form of the isocoumarin portion of Ochratoxin A. The full Ochratoxin A structure consists of this isocoumarin moiety linked to L-phenylalanine through an amide bond . The methyl esterification at the carboxylic acid position results in altered physiochemical properties compared to the parent carboxylic acid.
The relationship between these compounds can be understood through the following comparison:
Compound | Structural Characteristics | Molecular Weight |
---|---|---|
Ochratoxin A | Full structure with phenylalanine linked to isocoumarin | 403.8 g/mol (acid form) |
5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid | Isocoumarin portion with free carboxylic acid | 268.65 g/mol |
Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate | Isocoumarin portion with methyl ester | 282.68 g/mol |
Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate | Isocoumarin portion with ethyl ester | 296.71 g/mol |
Toxicological Profile
Comparative Toxicity Analysis
Research on the carboxylic acid form (5-chloro-8-hydroxy-3,4-dihydro-3-methyl-isocoumarin-7-carboxylic acid) provides important insights into the potential toxicological properties of its methyl ester derivative. Studies have demonstrated that the carboxylic acid form exhibits substantially lower toxicity than Ochratoxin A in chicken embryo models .
Compound | Toxicity in Chicken Embryo Model | Observations |
---|---|---|
Ochratoxin A | LD₅₀ 16.96 μg/egg | High toxicity |
Isocoumarin carboxylic acid | Only 3 of 10 chicks killed at 100 μg/egg | Significantly lower toxicity |
The methyl ester form (our target compound) would be expected to have a toxicity profile that may differ from both Ochratoxin A and the free carboxylic acid due to the altered physiochemical properties and potential differences in cellular uptake and metabolism.
Mechanistic Considerations
The dramatic reduction in toxicity observed in the isocoumarin carboxylic acid compared to Ochratoxin A suggests that the phenylalanine portion of Ochratoxin A plays a critical role in its toxic mechanism. Alternatively, the combined structure may be necessary for toxicity, rather than either component individually.
The methyl esterification would affect several key properties:
-
Increased lipophilicity compared to the free acid
-
Potential for different membrane penetration characteristics
-
Altered metabolic processing
-
Different protein binding affinities
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate can be approached through several organic chemical pathways. One potential method involves the methylation of the corresponding carboxylic acid using standard esterification techniques.
A typical approach might include:
-
Starting with the carboxylic acid form (5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid)
-
Reaction with methanol in the presence of a catalyst (such as sulfuric acid or thionyl chloride)
-
Purification by chromatographic techniques
Alternatively, the dihydroisocoumarin core structure could be constructed through approaches similar to those used for related compounds, such as Diels-Alder chemistry followed by functionalization .
Key Reaction Parameters
Reaction Step | Conditions | Considerations |
---|---|---|
Esterification | Methanol with acid catalyst, reflux conditions | Temperature control critical for selectivity |
Diels-Alder Core Formation | High temperature (e.g., 175°C), sealed tube | Extended reaction time (72+ hours) may be required |
Functional Group Manipulation | Varies by specific transformation | Protecting group strategies often necessary |
Analytical Characterization
Chromatographic Behavior
The compound's moderate lipophilicity would make it amenable to various chromatographic techniques, particularly reverse-phase HPLC with UV detection. The presence of both the aromatic ring and carbonyl groups would provide strong UV absorption, facilitating detection at wavelengths typically in the 225-280 nm range.
Research Applications
As a Chemical Intermediate
Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate holds potential value as a chemical intermediate in the synthesis of more complex structures. The presence of multiple functional groups (hydroxyl, ester, chloro, lactone) provides various sites for further derivatization and elaboration.
Potential applications include:
-
Synthesis of Ochratoxin analogs with modified structures
-
Development of labeled compounds for mechanistic studies
-
Creation of affinity probes for protein binding studies
In Toxicological Research
The compound represents an important tool in understanding the structure-activity relationships of Ochratoxin toxicity. By comparing the biological activities of the parent toxin, the carboxylic acid form, and the methyl ester derivative, researchers can gain insights into:
-
The role of specific functional groups in toxicity mechanisms
-
The importance of physiochemical properties in cellular uptake and distribution
-
Potential detoxification pathways and metabolic processing
As an Analytical Standard
The well-defined structure and stability of this compound make it potentially valuable as an analytical standard in the detection and quantification of Ochratoxin and its metabolites in various matrices such as food, feed, and biological samples.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume